molecular formula C13H20BClN2O4 B1418412 (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 957060-89-8

(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B1418412
CAS No.: 957060-89-8
M. Wt: 314.57 g/mol
InChI Key: QBUJRGQOXYFCFK-UHFFFAOYSA-N
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Description

(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with significant applications in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinoethyl carbamoyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves multiple steps:

    Formation of the Phenylboronic Acid Intermediate: The initial step often involves the formation of a phenylboronic acid intermediate through the reaction of phenylboronic acid with appropriate reagents under controlled conditions.

    Introduction of the Carbamoyl Group: The phenylboronic acid intermediate is then reacted with a carbamoylating agent, such as isocyanates or carbamoyl chlorides, to introduce the carbamoyl group.

    Attachment of the Morpholinoethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.

    Reduction: Reduction reactions can convert the carbamoyl group to amines or other reduced forms.

    Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines or reduced carbamoyl derivatives.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, this compound is used as a probe for studying enzyme activities, particularly those involving boron-containing compounds. It can also be used in the development of boron-based drugs and therapeutic agents.

Medicine

In medicine, this compound is explored for its potential in drug development, particularly in the design of protease inhibitors and other enzyme inhibitors. Its unique structure allows for specific interactions with biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its boronic acid group facilitates the formation of boron-containing polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the carbamoyl and morpholinoethyl groups, making it less specific in its interactions.

    (4-(Carbamoyl)phenyl)boronic Acid: Similar structure but lacks the morpholinoethyl group, affecting its binding properties.

    (3-(Aminomethyl)phenyl)boronic Acid: Contains an aminomethyl group instead of the carbamoyl group, altering its reactivity and applications.

Uniqueness

(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its combination of a boronic acid group with a morpholinoethyl carbamoyl substituent. This structure provides enhanced solubility, stability, and specificity in its interactions, making it a versatile compound in various fields of research and industry.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4.ClH/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16;/h1-3,10,18-19H,4-9H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUJRGQOXYFCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657198
Record name (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-89-8
Record name Boronic acid, B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-Morpholin-4-ylethyl)carbamoyl]benzeneboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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